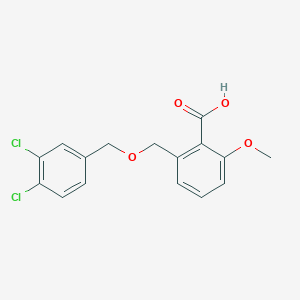

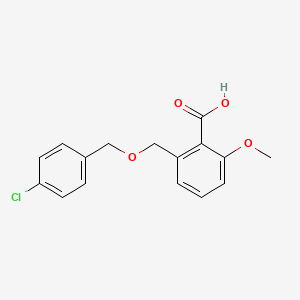

![molecular formula C17H17ClO3 B6339721 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-36-6](/img/structure/B6339721.png)

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

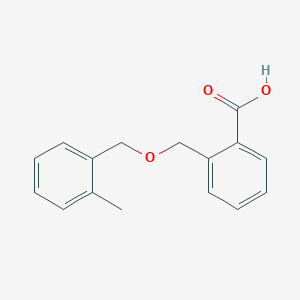

The compound “2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is an aromatic carboxylic acid, attached to a methoxy group and a 3-chloro-phenyl-propyl group . The 3-chloro-phenyl-propyl group consists of a three-carbon chain (propyl) attached to a phenyl group (a benzene ring) that has a chlorine atom substituted at the 3-position .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzoic acid moiety could participate in reactions typical of carboxylic acids, such as esterification or amide formation. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Applications De Recherche Scientifique

Anti-Inflammatory Research

Compounds with a structure similar to DCK have been shown to possess anti-inflammatory properties. This makes DCK a valuable tool for researching new anti-inflammatory drugs and understanding the underlying mechanisms of inflammation .

Antimicrobial Activity

The benzoic acid moiety present in DCK is known for its antimicrobial activity. Researchers can use DCK to explore new antimicrobial agents, especially in the fight against drug-resistant bacteria .

Cancer Research

Indole derivatives, which share structural similarities with DCK, are actively researched for their anticancer properties. DCK can be used to study the effects of benzoic acid derivatives on cancer cells and potentially develop new cancer therapies .

Protein-Tyrosine Phosphatase Inhibition

DCK has been used as a potent inhibitor for Yersinia PTP (protein-tyrosine phosphatase) YopH, which is significant in the study of bacterial pathogenesis and the immune response .

Electrophilic Aromatic Substitution Reactions

The compound’s structure allows for reactions at the benzylic position, making it a candidate for studying electrophilic aromatic substitution reactions, which are fundamental in organic synthesis .

Propriétés

IUPAC Name |

2-[3-(3-chlorophenyl)propyl]-6-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO3/c1-21-15-10-4-8-13(16(15)17(19)20)7-2-5-12-6-3-9-14(18)11-12/h3-4,6,8-11H,2,5,7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAGYUIMEHYOCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)CCCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

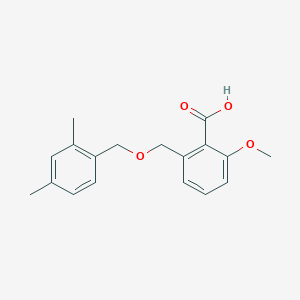

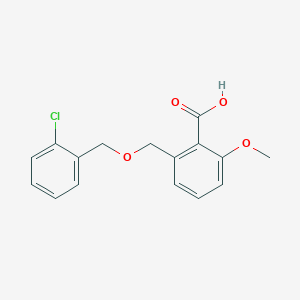

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)

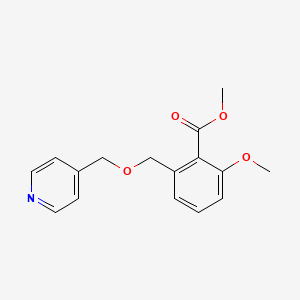

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

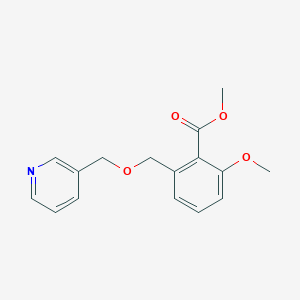

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)

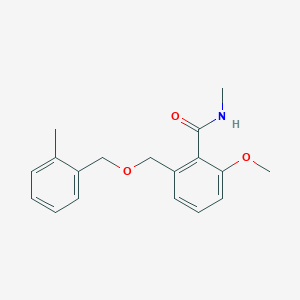

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)